![molecular formula C16H18NP B14407994 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine CAS No. 87729-59-7](/img/structure/B14407994.png)
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is an organophosphorus compound that has garnered interest in various fields of chemistry due to its unique structural properties. This compound features a phosphanyl group attached to a methanimine moiety, with phenyl and trimethylphenyl substituents, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine. One common method is the reaction of triphenylphosphine with an imine derived from benzaldehyde and aniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl and trimethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine involves its interaction with molecular targets through its phosphanyl and imine groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Benzylideneaniline: An imine compound with similar structural features.
Trimethylphosphine: Another phosphine compound with different substituents.
Uniqueness
1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine is unique due to the combination of its phosphanyl and imine groups, along with the specific phenyl and trimethylphenyl substituents. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
87729-59-7 |
|---|---|
Formule moléculaire |
C16H18NP |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
phenyl-(2,4,6-trimethylphenyl)phosphanylmethanimine |
InChI |
InChI=1S/C16H18NP/c1-11-9-12(2)15(13(3)10-11)18-16(17)14-7-5-4-6-8-14/h4-10,17-18H,1-3H3 |
Clé InChI |
YQKFLNGJUXAUGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)PC(=N)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


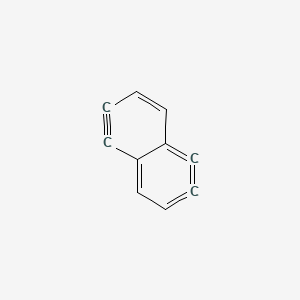

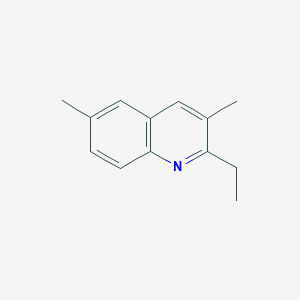
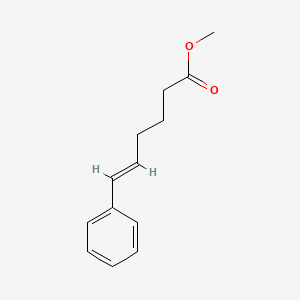
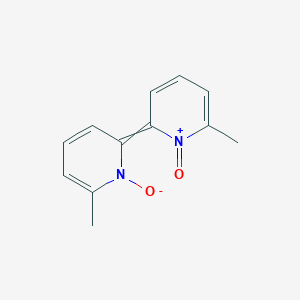
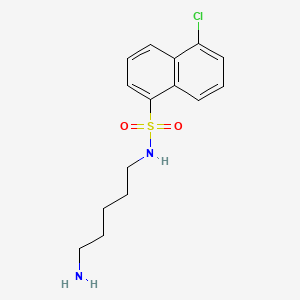
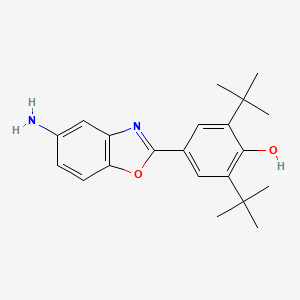
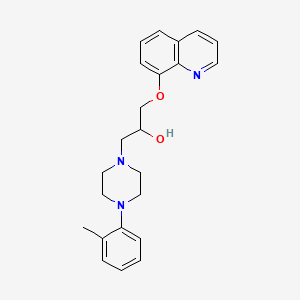
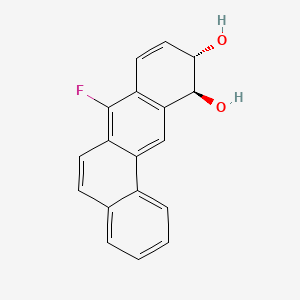
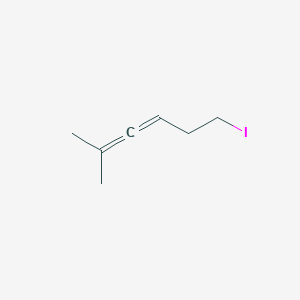
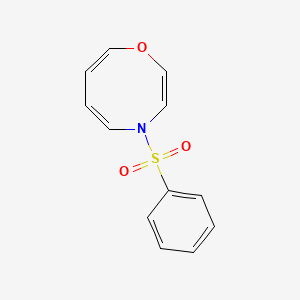
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
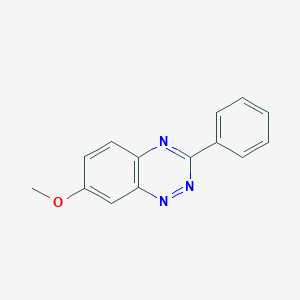
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
